The synthesis of C29H31F3N2O3 typically involves multi-step organic reactions. Common methods include:
Each of these steps requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of C29H31F3N2O3 can be represented as follows:
Key structural data includes:
C29H31F3N2O3 can participate in various chemical reactions:
These reactions are vital for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for C29H31F3N2O3 likely involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data regarding its efficacy would typically be derived from assays measuring enzyme activity or receptor binding affinity.
The physical properties include:
Chemical properties include:
Relevant analyses may involve spectroscopy (NMR, IR) to confirm structural integrity post-synthesis.
C29H31F3N2O3 has potential applications in various scientific fields:
Fragment-based lead discovery (FBLD) strategically employs low-molecular-weight compounds (100–300 Da) to identify weak but efficient binders against therapeutic targets. The core scaffold of C₂₉H₃₁F₃N₂O₃ (1-[(3,5-dimethoxyphenyl)methyl]-6-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide) integrates key fragments optimized for target engagement. Its piperidine-carboxamide backbone serves as a versatile scaffold, enabling three-dimensional diversity while maintaining metabolic stability. The 3,5-dimethoxyphenyl and phenyl substituents enhance π-stacking interactions with hydrophobic pockets in biological targets, as evidenced in FBLD campaigns against challenging targets like RNA and metalloenzymes [2] [5].
Fluorinated fragment libraries accelerate hit identification by leveraging 19F-NMR spectroscopy for high-sensitivity binding detection. The trifluoromethyl (CF₃) group in C₂₉H₃₁F₃N₂O₃ acts as an NMR-active probe, enabling rapid screening in multi-fragment cocktails. This approach efficiently samples chemical space while minimizing false positives—a critical advantage over traditional high-throughput screening [5] [10]. The compound’s inclusion in epigenetic screening libraries underscores its potential against neurological targets, where fragment optimization prioritizes ligand efficiency over raw affinity [1].
Table 1: Fragment Optimization Strategies in C₂₉H₃₁F₃N₂O₃
Fragment | Structural Role | Target Interaction |
---|---|---|
Piperidine-carboxamide | Conformational flexibility | Hydrogen bonding & hydrophobic pockets |
3,5-Dimethoxyphenyl | Steric bulk & electron donation | π-Stacking with aromatic residues |
Trifluoromethylbenzyl | Electronegativity & metabolic protection | Dipole interactions & steric occlusion |
Phenyl ring | Hydrophobic anchor | Van der Waals contacts |
The −CF₃ group in C₂₉H₃₁F₃N₂O₃ is strategically positioned on the benzyl moiety to enhance electronegativity and metabolic stability. This group exhibits an electronegativity between fluorine and chlorine, intensifying the compound’s acidity at adjacent sites and reducing oxidative metabolism—key for sustained target engagement [3] [6]. Its role as a bioisostere mimics methyl or chloride groups while offering superior steric and electronic properties. For example, in antimicrobial FBLD, CF₃-containing fragments inhibit New Delhi metallo-β-lactamase (NDM-1) by coordinating zinc ions, demonstrating enhanced resistance to enzymatic degradation [5].
The CF₃ group also modulates lipophilicity (clogP ≈ 4.2 for C₂₉H₃₁F₃N₂O₃), optimizing membrane permeability. This aligns with established drugs like efavirenz (HIV therapy) and fluoxetine (antidepressant), where CF₃ groups improve blood-brain barrier (BBB) penetration via increased lipid solubility [3] [6]. Quantum mechanical studies reveal that the −CF₃ group’s dipole moment (∼1.4 D) enhances electrostatic complementarity with hydrophobic enzyme pockets, contributing to binding entropy [6].
C₂₉H₃₁F₃N₂O₃ is engineered for CNS bioavailability through calculated lipophilicity-clogP (estimated 4.2) and polar surface area (PSA) (≈45 Ų). These parameters critically influence BBB permeability:
Table 2: Calculated Physicochemical Properties Influencing BBB Penetration
Parameter | Value for C₂₉H₃₁F₃N₂O₃ | Ideal Range for CNS Drugs |
---|---|---|
clogP (Lipophilicity) | 4.2* | 2–5 |
Polar Surface Area (PSA) | 45 Ų* | <60 Ų |
Hydrogen Bond Donors (HBD) | 1 | ≤3 |
Molecular Weight (MW) | 504.58 g/mol | <500 g/mol |
*Calculated using QikProp (Schrödinger) or similar tools |
Biomimetic assays confirm that fluorinated compounds with similar profiles achieve brain-to-plasma ratios (Kp) >0.3, indicating substantial CNS exposure [7]. Isocratic chromatographic hydrophobicity index (ICHI) data suggest C₂₉H₃₁F₃N₂O₃ would outperform non-fluorinated analogs in BBB penetration, correlating with r² >0.9 for ICHI vs. logBB in antipsychotics [7].
Table 3: Core Chemical Identifiers of C₂₉H₃₁F₃N₂O₃
Property | Value |
---|---|
IUPAC Name | 1-[(3,5-dimethoxyphenyl)methyl]-6-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
SMILES | COc1cc(CN(CC(CC2)C(NCc3cccc(C(F)(F)F)c3)=O)C2c2ccccc2)cc(OC)c1 |
Therapeutic Areas | Nervous system, Hemic/Lymphatic, Metabolic |
Screening Libraries | Epigenetic-targeted |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2